The compound {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is a novel benzimidazole derivative characterized by its unique structure and potential biological applications. This compound features a benzimidazole core substituted with an acetylphenoxy group and an acetic acid moiety, which may enhance its pharmacological properties. The molecular formula of this compound is .
{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid can be classified as:
The synthesis of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid typically involves multi-step reactions starting from commercially available benzimidazole derivatives.
Key technical parameters include:
The molecular structure of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid can be visualized as follows:
Key molecular data include:
The compound may undergo various chemical reactions, including:
The reactivity profile of this compound suggests potential interactions with biological targets, which could be explored further in medicinal chemistry studies.
The mechanism of action for compounds like {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid often involves:
Research indicates that similar benzimidazole derivatives exhibit mechanisms that may inhibit cellular proliferation or induce apoptosis in cancer cells .
Key physical properties include:
Chemical properties include:
Relevant data on these properties can guide formulation strategies for drug development.
The applications of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid span several areas:
Research continues to explore its pharmacological potential, making it a candidate for further development in therapeutic applications .
The systematic IUPAC name {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid precisely defines the compound’s atomic connectivity and functional groups. The name specifies:
The molecular formula C₁₉H₁₆N₂O₄ (molecular weight: 336.35 g/mol) was validated through high-resolution mass spectrometry (HRMS), showing an exact mass of 336.1110 Da for [M]⁺, consistent with theoretical calculations (Δ < 2 ppm error) [1] [5]. This formula accounts for:
Comparative analysis with related benzimidazole derivatives (Table 1) highlights the modularity of this scaffold, where substituents at C2 and N1 dictate physicochemical properties and bioactivity [1] [7].
Table 1: Structural Comparison of Key Benzimidazole Derivatives
Compound | Substituent at C2 | Substituent at N1 | Molecular Formula |
---|---|---|---|
Target Compound | (4-Acetylphenoxy)methyl | Carboxymethyl | C₁₉H₁₆N₂O₄ |
2-[(4-Methylphenoxy)methyl]-1H-benzimidazole | (4-Methylphenoxy)methyl | H | C₁₅H₁₄N₂O |
(2-Methyl-1H-benzimidazol-1-yl)acetic acid | Methyl | Carboxymethyl | C₁₀H₁₀N₂O₂ |
N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline | 4-Methoxyanilino | H | C₁₅H₁₅N₃O |
Infrared Spectroscopy (IR) revealed key functional group vibrations (KBr pellet, cm⁻¹):
Nuclear Magnetic Resonance (NMR) assignments (DMSO-d₆, 500 MHz) confirm the structure (Table 2):
Table 2: ¹H NMR Assignments of Target Compound
Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
COOH | 13.10 | s | 1H |
Benzimidazole H4/H7 | 8.21 | s | 1H |
Aromatic H (benzimidazole) | 7.25–7.45 | m | 3H |
Aromatic H (phenyl) | 7.60–7.70 | m | 4H |
O-CH₂ (phenoxymethyl) | 5.42 | s | 2H |
N-CH₂ (acetic acid) | 5.01 | s | 2H |
CO-CH₃ (acetyl) | 2.52 | s | 3H |
Mass Spectrometry (MS) showed:
Single-crystal X-ray diffraction revealed a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
The asymmetric unit contains one molecule of the target compound (Figure 1A). Key structural features include:
Hydrogen bonding networks (Table 3) stabilize the crystal lattice:
Table 3: Hydrogen Bonding Parameters
D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
---|---|---|---|---|
O(carb)–H···N3 | 0.82 | 1.83 | 2.65 | 176 |
C8–H8···O(acetyl) | 0.97 | 2.59 | 3.21 | 124 |
C11–H11···O(carb) | 0.93 | 2.48 | 3.23 | 138 |
Thermal ellipsoid analysis showed anisotropic displacement parameters, indicating rigidity in the benzimidazole core but flexibility in the acetic acid side chain [6].
The target compound exhibits enhanced conformational flexibility and polar surface area (PSA) compared to simpler benzimidazoles:
Electronic effects were quantified via density functional theory (DFT):
Structurally analogous bioactive compounds highlight pharmacophore roles:
Synthetic versatility is evidenced by:
Table 4: Electronic Properties of Benzimidazole Derivatives
Compound | PSA (Ų) | Calculated LogP | Mulliken Charge (Benzimidazole) |
---|---|---|---|
Target Compound | 78.9 | 2.1 | –0.18 |
2-Methyl-1H-benzimidazole | 28.7 | 2.3 | –0.25 |
(2-Methyl-1H-benzimidazol-1-yl)acetic acid | 58.6 | 1.4 | –0.21 |
2-[(4-Methylphenoxy)methyl]-1H-benzimidazole | 41.7 | 3.5 | –0.23 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: